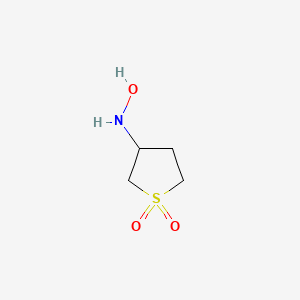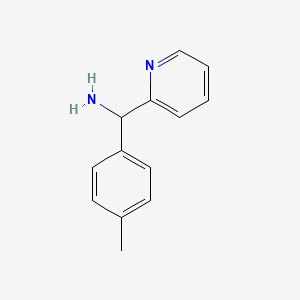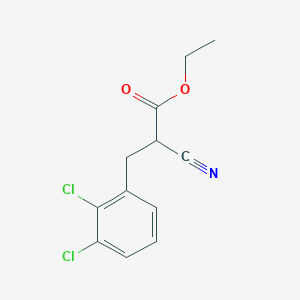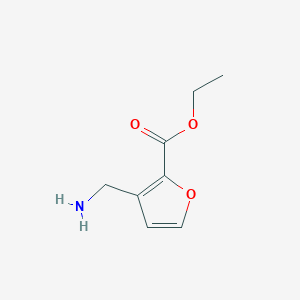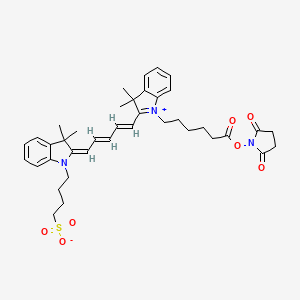
Cy5 se(mono so3)
概要
説明
Cy5 SE is a reactive dye commonly used for labeling amino-groups in peptides , proteins , and oligonucleotides . It is particularly useful for cost-efficient labeling of soluble proteins, peptides, and oligonucleotides. Additionally, it works well in organic solvents for small molecule labeling. The dye has an excitation wavelength of 649 nm and an emission wavelength of 670 nm .
Synthesis Analysis
Cy5 SE is synthesized through the reaction of its N-hydroxysuccinimide (NHS) ester with amino groups on target molecules. The NHS ester reacts specifically with primary amines, forming a stable amide bond. The labeling reaction typically requires a small amount of organic co-solvent (such as DMF or DMSO) to enhance solubility and efficiency .
Molecular Structure Analysis
The molecular formula of Cy5 SE is C₃₇H₄₃N₃O₁₀S₂ , and its molecular weight is 753.88 g/mol . It appears as a dark purple to black solid . The chemical structure includes the sulfo group (SO₃⁻) attached to the cyanine dye backbone, allowing water solubility and stability .
Chemical Reactions Analysis
Cy5 SE reacts with amino groups in a variety of biomolecules, including proteins, peptides, and oligonucleotides. The labeling process involves the formation of an amide bond between the NHS ester and the amino group. The reaction can be quenched using Tris-HCl. Note that the dye is sensitive to light and humidity, so it should be used promptly and protected from exposure .
Physical and Chemical Properties Analysis
科学的研究の応用
Characterization of Human Cytochrome P450 Enzymes
A study characterized human cytochrome P450 enzymes involved in the metabolism of thioridazine, a piperidine-type phenothiazine neuroleptic. This research is significant for understanding drug metabolism and avoiding undesirable drug interactions, especially in combined therapy scenarios (Wójcikowski et al., 2006).
Fabrication and Characterization of 3D Hydrogel Microarrays
The fabrication and characterization of three-dimensional hydrogel thin films were reported for measuring protein binding and antibody functionality in microarrays. This includes the use of Cy5-labeled molecules for biosensor applications (Charles et al., 2004).
Study on Anti-Acute Mononuclear Leukemia Activity
Research on Lentinus edodes derived β-Glucan/Selenium nanoparticles composites included the use of Cy5 for drug uptake and targeting studies in acute mononuclear leukemia cells. This study provides insight into new methods for leukemia treatment (Chen et al., 2021).
Fluorescent DNA Toolkit with Cy5 Monomers
A study developed a toolkit of Cy3B, Cy5, and other monomers for oligonucleotide synthesis, aiding genomics, biology, and nanotechnology research. This toolkit enables sensitive single-molecule and cell-imaging studies (Hall et al., 2012).
Spectroscopic Study of pH-Responsive Polymers
A spectroscopic study of amphiphilic poly(l-lysine iso-phthalamide) polymers incorporated Cy3 and Cy5 dyes for probing pH-mediated hydrophobic association. This research has implications for drug delivery and biodiagnostics (Dai et al., 2006).
Evaluation of Asymmetric Orthogonal Cyanine Fluorophores
An evaluation of asymmetric Cy5 fluorophores was conducted to study their structure-photophysical property relationship. These fluorophores, including derivatives with sulfonates, have applications in imaging and tracer development (Hensbergen et al., 2020).
Microarray Gene Expression Measurements
A study on environmental factors impacting microarray gene expression measurements highlighted the degradation of Cy5 by ozone, affecting data reliability. This research emphasizes the importance of controlling environmental conditions in microarray experiments (Branham et al., 2007).
作用機序
Upon conjugation, Cy5 SE-labeled biomolecules become fluorescent, allowing their visualization and tracking. Researchers commonly use Cy5 SE in applications such as fluorescence microscopy, flow cytometry, and protein labeling. The dye’s excitation and emission wavelengths make it compatible with various imaging systems .
将来の方向性
特性
IUPAC Name |
4-[2-[5-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H47N3O7S/c1-38(2)29-17-10-12-19-31(29)40(26-14-6-9-23-37(45)49-42-35(43)24-25-36(42)44)33(38)21-7-5-8-22-34-39(3,4)30-18-11-13-20-32(30)41(34)27-15-16-28-50(46,47)48/h5,7-8,10-13,17-22H,6,9,14-16,23-28H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMICCHYLJBUIFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCS(=O)(=O)[O-])(C)C)CCCCCC(=O)ON5C(=O)CCC5=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H47N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
701.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
400051-84-5 | |
| Record name | 2-(5-[1-[5-(2,5-Dioxo-pyrrolidin-1-yloxycarbonyl)-pentyl]-3,3-dimethyl-1,3-dihydro-indol-2-ylidene]-penta-1,3-dienyl)-3,3-dimethyl-1-(4-sulfobutyl)-4,5-dihydro-3H-indolium hydroxide, inner salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




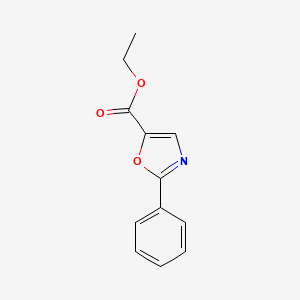
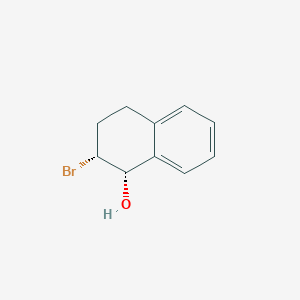
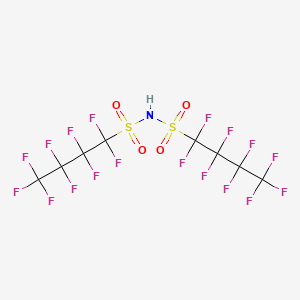
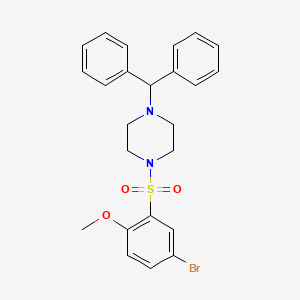
![2-Methyl-6-(trifluoromethoxy)benzo[d]thiazole](/img/structure/B3264892.png)
